molecular formula C24H33N5O5 B11434772 Ethyl 1-(2-{[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]amino}-2-oxoethyl)piperidine-4-carboxylate

Ethyl 1-(2-{[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]amino}-2-oxoethyl)piperidine-4-carboxylate

Cat. No.: B11434772
M. Wt: 471.5 g/mol
InChI Key: VEJQOWOEWHEIGR-UHFFFAOYSA-N
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Description

ETHYL 1-({[1,4-DIMETHYL-2,3-DIOXO-7-(PYRROLIDIN-1-YL)-1,2,3,4-TETRAHYDROQUINOXALIN-6-YL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a quinoxaline moiety, and a pyrrolidine group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-({[1,4-DIMETHYL-2,3-DIOXO-7-(PYRROLIDIN-1-YL)-1,2,3,4-TETRAHYDROQUINOXALIN-6-YL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Moiety: This step involves the condensation of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with a suitable amine, such as pyrrolidine, under acidic or basic conditions.

    Carbamoylation: The resulting product is then subjected to carbamoylation using an appropriate carbamoyl chloride or isocyanate to introduce the carbamoyl group.

    Piperidine Ring Formation: The final step involves the reaction of the intermediate with ethyl piperidine-4-carboxylate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-({[1,4-DIMETHYL-2,3-DIOXO-7-(PYRROLIDIN-1-YL)-1,2,3,4-TETRAHYDROQUINOXALIN-6-YL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinoxaline and piperidine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, ETHYL 1-({[1,4-DIMETHYL-2,3-DIOXO-7-(PYRROLIDIN-1-YL)-1,2,3,4-TETRAHYDROQUINOXALIN-6-YL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural complexity allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of ETHYL 1-({[1,4-DIMETHYL-2,3-DIOXO-7-(PYRROLIDIN-1-YL)-1,2,3,4-TETRAHYDROQUINOXALIN-6-YL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 1-({[1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-6-YL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE
  • ETHYL 1-({[1,4-DIMETHYL-2,3-DIOXO-7-(MORPHOLIN-1-YL)-1,2,3,4-TETRAHYDROQUINOXALIN-6-YL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE

Uniqueness

ETHYL 1-({[1,4-DIMETHYL-2,3-DIOXO-7-(PYRROLIDIN-1-YL)-1,2,3,4-TETRAHYDROQUINOXALIN-6-YL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE stands out due to its unique combination of structural features, including the presence of a pyrrolidine group and a quinoxaline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H33N5O5

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 1-[2-[(1,4-dimethyl-2,3-dioxo-7-pyrrolidin-1-ylquinoxalin-6-yl)amino]-2-oxoethyl]piperidine-4-carboxylate

InChI

InChI=1S/C24H33N5O5/c1-4-34-24(33)16-7-11-28(12-8-16)15-21(30)25-17-13-19-20(14-18(17)29-9-5-6-10-29)27(3)23(32)22(31)26(19)2/h13-14,16H,4-12,15H2,1-3H3,(H,25,30)

InChI Key

VEJQOWOEWHEIGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2N4CCCC4)N(C(=O)C(=O)N3C)C

Origin of Product

United States

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